AEOL-10150
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AEOL-10150 is a therapeutic agent developed by Aeolus. It’s a small molecule catalytic antioxidant . It’s designed to neutralize reactive oxygen and nitrogen species . It’s being investigated for use in the treatment of amyotrophic lateral sclerosis (ALS) .
Molecular Structure Analysis
AEOL-10150, also known as MnTDE-2-ImP5+, has the molecular formula C48-H56-Mn-N12.5-Cl and a molecular weight of 1033.257 . It’s characterized by a modified alkylated pyridyl quaternary ammonium group at the meta position of the porphyrin ring .Chemical Reactions Analysis
AEOL-10150 shows the ability to scavenge a broad range of reactive oxygen species, or free radicals . As a catalytic antioxidant, it mimics and amplifies the body’s natural enzymatic systems for eliminating these damaging compounds .Physical And Chemical Properties Analysis
AEOL-10150 has a molecular weight of 1033.24 . It should be stored at 0-4°C for short term (days to weeks), or -20°C for long term (months) .Wissenschaftliche Forschungsanwendungen
Broad-Spectrum Antioxidant and Medical Countermeasure
- Application : AEOL-10150 is specifically designed to neutralize reactive oxygen and nitrogen species, making it a potent medical countermeasure against threats like sulfur mustard exposure, nerve agent exposure, and radiation pneumonitis following radiological/nuclear incidents causing acute radiation syndrome (ARS) (Zhang, Zhou, & Zhang, 2018).
Mitigating Radiation-Induced Lung Damage
- Application : AEOL-10150 showed potential efficacy as a mitigator against fatal radiation-induced lung injury in a non-human primate model, suggesting its role in improving survival and reducing lung injury after radiation exposure (Garofalo et al., 2014).
Treatment for Amyotrophic Lateral Sclerosis (ALS), Stroke, and Other Injuries
- Application : AEOL-10150 is being developed for the treatment of ALS, stroke, spinal cord injury, lung inflammation, and mucositis. It was undergoing clinical trials for ALS as of 2006 (Orrell, 2006).
Reduction of Radiation-Induced Lung Injury
- Application : Long-term administration of AEOL 10150 in animal models demonstrated a significant protective effect from radiation-induced lung injury. It impacted the cascade of events following irradiation (Rabbani et al., 2005).
Dose Optimization for Radiation-Induced Lung Injury Mitigation
- Application : A study determined the most effective dose of AEOL 10150 in improving survival and lung function in mice after whole-thorax lung irradiation, indicating its role in radiation countermeasures (Murigi et al., 2015).
Gastrointestinal Repair Post Irradiation
- Application : AEOL 10150 increased the number of surviving regenerating crypts in the small intestine post irradiation in mice, demonstrating efficacy in histological and physiological readouts of radiation-induced gastrointestinal toxicity (Booth et al., 2010).
Reduction of Peroxynitrite
- Application : AEOL-10150 demonstrated catalytic activity to neutralize reactive oxygen and nitrogen species, specifically reducing peroxynitrite in a study utilizing DFT/M06-2X computations (Sin et al., 2020).
Neuroprotective Effects in Amyotrophic Lateral Sclerosis (ALS)
- Application : AEOL 10150 showed neuroprotective effects in a transgenic mouse model of ALS, suggesting its potential in treating ALS when combined with other agents targeting different disease mechanisms (Petri et al., 2006).
Attenuation of Cutaneous Toxic Effects
- Application : AEOL 10150 attenuated sulfur mustard analog-induced skin lesions, validating the role of oxidative stress in the pathophysiology of mustard vesicating agents (Tewari-Singh et al., 2014).
Brain Ischemia Treatment
- Application : AEOL 10150 reduced infarct size and neurologic deficit in a murine middle cerebral artery occlusion model, offering a wide therapeutic window and significant safety against adverse behavioral side effects (Sheng et al., 2002).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
286475-30-7 |
---|---|
Produktname |
AEOL-10150 |
Molekularformel |
C48H61Cl5MnN125+ |
Molekulargewicht |
1038.2853 |
IUPAC-Name |
Manganese(5+), [[2,2',2'',2'''-(21H,23H-porphine-5,10,15,20-tetrayl-kN21,kN22,kN23,kN24)tetrakis[1,3-diethyl-1H-imidazoliumato]](2-)]-, chloride (1:5), (SP-4-1)- |
InChI |
InChI=1S/C48H56N12.5ClH.Mn/c1-9-53-25-26-54(10-2)45(53)41-33-17-19-35(49-33)42(46-55(11-3)27-28-56(46)12-4)37-21-23-39(51-37)44(48-59(15-7)31-32-60(48)16-8)40-24-22-38(52-40)43(36-20-18-34(41)50-36)47-57(13-5)29-30-58(47)14-6;;;;;;/h17-32H,9-16H2,1-8H3;5*1H;/q+2;;;;;;+3 |
InChI-Schlüssel |
XMYHQLIAYLLEKT-UHFFFAOYSA-N |
SMILES |
CCN1C=C[N+](CC)=C1/C(C2=CC=C3N2[Mn+]N4/C5=C(C6=[N+](CC)C=CN6CC)\C(C=C/7)=NC7=C3\C8=[N+](CC)C=CN8CC)=C9C=CC(/C(C%10=[N+](CC)C=CN%10CC)=C4/C=C5)=N\9.Cl.Cl.Cl.Cl.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AEOL-10150; AEOL 10150; AEOL10150 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.